1-Morpholin-4-yl-cyclobutanecarbonitrile
Description
1-Morpholin-4-yl-cyclobutanecarbonitrile (C₉H₁₃N₂O) is a cyclobutane derivative featuring a morpholine ring and a nitrile group. The morpholine moiety enhances solubility in polar organic solvents, while the strained cyclobutane ring may confer unique reactivity compared to larger ring systems. The compound’s molecular weight is calculated as 165.22 g/mol, with an estimated liquid or powdered form under ambient conditions.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-morpholin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-8-9(2-1-3-9)11-4-6-12-7-5-11/h1-7H2 |
InChI Key |
BKHRNAOVYOKFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclobutane vs. Carboxylic Acid Analogs
Replacing the carboxylic acid group in 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid with a nitrile reduces molecular weight by ~20 g/mol and increases lipophilicity. This substitution likely alters solubility profiles and reactivity, favoring nucleophilic additions (e.g., nitrile reduction to amines) over acid-base reactions.
Impact of Ring Strain
In contrast, the chromene ring in Compound 1E offers conjugation, stabilizing the structure and contributing to its higher melting point (223–227°C).
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